molecular formula C19H28N2O3 B5237956 1-(cyclohexylmethyl)-N-[(5-methylfuran-2-yl)methyl]-6-oxopiperidine-3-carboxamide

1-(cyclohexylmethyl)-N-[(5-methylfuran-2-yl)methyl]-6-oxopiperidine-3-carboxamide

Cat. No.: B5237956
M. Wt: 332.4 g/mol
InChI Key: GNCKNLPOWVVUEQ-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-N-[(5-methylfuran-2-yl)methyl]-6-oxopiperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a cyclohexylmethyl group, a 5-methylfuran-2-ylmethyl group, and a 6-oxopiperidine-3-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclohexylmethyl)-N-[(5-methylfuran-2-yl)methyl]-6-oxopiperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the piperidine ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclohexylmethyl group: This step involves the alkylation of the piperidine ring with cyclohexylmethyl halides in the presence of a base.

    Attachment of the 5-methylfuran-2-ylmethyl group: This can be achieved through a nucleophilic substitution reaction using 5-methylfuran-2-ylmethyl halides.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohexylmethyl)-N-[(5-methylfuran-2-yl)methyl]-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-(Cyclohexylmethyl)-N-[(5-methylfuran-2-yl)methyl]-6-oxopiperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(cyclohexylmethyl)-N-[(5-methylfuran-2-yl)methyl]-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(Cyclohexylmethyl)-N-[(5-methylfuran-2-yl)methyl]-6-oxopiperidine-3-carboxamide
  • 1-(Cyclohexylmethyl)-N-[(5-methylfuran-2-yl)methyl]-6-oxopiperidine-3-carboxylate
  • 1-(Cyclohexylmethyl)-N-[(5-methylfuran-2-yl)methyl]-6-oxopiperidine-3-carboxylic acid

Comparison: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-(cyclohexylmethyl)-N-[(5-methylfuran-2-yl)methyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-14-7-9-17(24-14)11-20-19(23)16-8-10-18(22)21(13-16)12-15-5-3-2-4-6-15/h7,9,15-16H,2-6,8,10-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCKNLPOWVVUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)C2CCC(=O)N(C2)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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